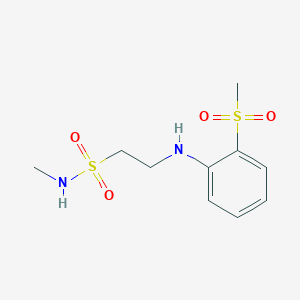
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and neurotransmission. DPCPX has been widely used in scientific research to study the role of the adenosine A1 receptor in these processes.
作用機序
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is an endogenous ligand for the receptor. By blocking the adenosine A1 receptor, this compound can modulate the activity of various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase wakefulness and reduce sleep in animal models. This compound has also been shown to increase heart rate and blood pressure in animal models. Additionally, this compound has been shown to modulate neurotransmitter release in the brain.
実験室実験の利点と制限
One advantage of using 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of adenosine A1 receptor antagonism.
将来の方向性
There are many future directions for research involving 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid. One area of interest is the role of the adenosine A1 receptor in drug addiction. This compound has been shown to reduce the development of drug addiction in animal models, suggesting that adenosine A1 receptor antagonists may be a potential treatment for addiction. Additionally, research is ongoing to study the effects of adenosine A1 receptor antagonists on other physiological processes, such as inflammation and pain perception.
合成法
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with 3-methylpiperidine-2,6-dione in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). Other methods include the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with 3-methylpiperidine-2,6-dione in the presence of a Lewis acid catalyst such as titanium tetrachloride.
科学的研究の応用
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been widely used in scientific research to study the role of the adenosine A1 receptor in various physiological processes. For example, this compound has been used to study the role of the adenosine A1 receptor in sleep regulation, cardiovascular function, and neurotransmission. This compound has also been used to study the effects of adenosine A1 receptor antagonists on the development of drug addiction.
特性
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-4-6-16(11(8)13(18)19)12(17)10-7-9(2)15(3)14-10/h7-8,11H,4-6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOORVDEXOYYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)
![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)


![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
